1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Overview
Description
The compound has a molecular formula of C17H22ClNO3 and a molecular weight of 323.8 g/mol.
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-(4-Chlorobenzoyl)piperidine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a series of intracellular events .
Mode of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine and its derivatives are used as allosteric enhancers of the A1-adenosine receptor . Allosteric enhancers bind to a site different from the active site of the receptor, modifying the receptor’s response to its ligand .
Biochemical Pathways
The compound’s interaction with the A1-adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
Result of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine is used as a reactant in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . These inhibitors can regulate the levels of monoacylglycerols, bioactive lipids that play a role in various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Boc-4-(4-Chlorobenzoyl)piperidine can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound sealed in dry conditions at 2-8°C .
Biochemical Analysis
Biochemical Properties
1-Boc-4-(4-Chlorobenzoyl)piperidine plays a crucial role in biochemical reactions, particularly in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of selective ligands and synthetic drugs . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease calorie intake in a dose-dependent manner in a binge-eating protocol in female rats, indicating its potential impact on cellular metabolism . Additionally, it exerts an anxiolytic effect in male rats, suggesting its influence on cell signaling pathways related to stress and anxiety responses .
Molecular Mechanism
At the molecular level, 1-Boc-4-(4-Chlorobenzoyl)piperidine exerts its effects through various mechanisms. It is known to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the structural optimization of 4-chlorobenzoylpiperidine derivatives, which are potent inhibitors of monoacylglycerol lipase . This enzyme inhibition can lead to alterations in lipid metabolism and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, making it suitable for long-term studies . Its degradation products and their impact on cellular function need to be thoroughly investigated to understand its long-term effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine vary with different dosages in animal models. Studies have shown that this compound can decrease calorie intake in a dose-dependent manner in female rats, indicating a threshold effect . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies to determine safe dosage levels.
Metabolic Pathways
1-Boc-4-(4-Chlorobenzoyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is used as a reactant in the synthesis of selective ligands and synthetic drugs, indicating its role in complex metabolic processes
Transport and Distribution
The transport and distribution of 1-Boc-4-(4-Chlorobenzoyl)piperidine within cells and tissues involve specific transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1-Boc-4-(4-Chlorobenzoyl)piperidine’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE involves multiple steps. One common method includes the following stages :
Stage 1: 1-Chloro-4-iodobenzene reacts with isopropylmagnesium chloride in tetrahydrofuran (THF) for 2 hours.
Stage 2: The resulting mixture is then reacted with tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in THF for 3 hours.
The reaction mixture is then processed through a series of washes and purification steps, including column chromatography, to yield the final product as a white solid .
Chemical Reactions Analysis
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoyl group.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction under specific conditions.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of 4-(4-chlorobenzoyl)piperidine.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in the structural optimization of derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors.
Industry: The compound is used in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE can be compared with other similar compounds, such as:
1-Boc-4-(4-Aminophenyl)piperidine: This compound has an amino group instead of a chlorobenzoyl group, leading to different reactivity and applications.
1-Boc-4-(4-Methoxybenzoyl)piperidine:
The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of reactions and applications in various fields.
Properties
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNVKLWKSPWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441222 | |
Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209808-06-0 | |
Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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